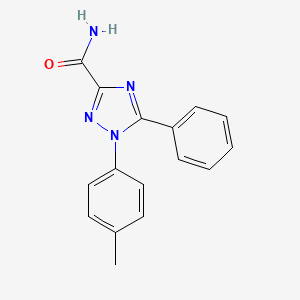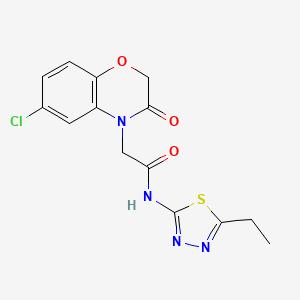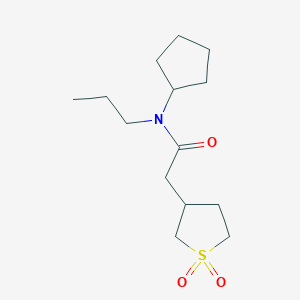![molecular formula C16H18N2O B5284826 N-[1-(2,5-dimethylphenyl)ethyl]isonicotinamide](/img/structure/B5284826.png)
N-[1-(2,5-dimethylphenyl)ethyl]isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,5-dimethylphenyl)ethyl]isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a 2,5-dimethylphenyl group attached to an ethyl chain, which is further connected to an isonicotinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]isonicotinamide typically involves the reaction of 2,5-dimethylphenyl ethylamine with isonicotinoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-[1-(2,5-dimethylphenyl)ethyl]isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isonicotinamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isonicotinamides.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
作用機序
The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in anticancer effects.
類似化合物との比較
N-[1-(2,5-dimethylphenyl)ethyl]isonicotinamide can be compared with other similar compounds to highlight its uniqueness:
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethylaniline: Similar structure but different functional groups, leading to varied chemical properties and applications.
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide: Contains an ethoxy group instead of an isonicotinamide moiety, resulting in different reactivity and uses.
N-[1-(2,5-dimethylphenyl)ethyl]-2,5-dimethoxyaniline:
特性
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-4-5-12(2)15(10-11)13(3)18-16(19)14-6-8-17-9-7-14/h4-10,13H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNYXOQXQFAUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200114 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclopropyl-1'-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5284752.png)

![5-(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-propyl-2-furamide](/img/structure/B5284759.png)
![N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5284762.png)
![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5284764.png)

![(5-{1-[4-(1H-tetrazol-5-yloxy)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5284773.png)
![4-pyridin-3-yl-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B5284780.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(2-propoxyethyl)acetamide](/img/structure/B5284799.png)

![4-[3-(4-ethylphenyl)propanoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5284806.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(5-methylpyridin-3-yl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5284819.png)
![3-[(aminocarbonyl)amino]-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide](/img/structure/B5284841.png)

